molecular formula C6H6N2O2 B8793432 N-Nitroaniline CAS No. 645-55-6

N-Nitroaniline

Cat. No. B8793432
M. Wt: 138.12 g/mol
InChI Key: VBEGHXKAFSLLGE-UHFFFAOYSA-N
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Patent
US07091196B2

Procedure details

3,4-Difluoronitrobenzene (3 mL, 27.1 mmol) was added to a solution of dimethyl amine (15 mL, 29.8 mmol) and i-Pr2NEt (5.2 ml, 29.8 mmol) in ethyl acetate (20 mL) at 0° C. and the mixture was stirred at room temperature overnight. The yellow solution was concentrated and redissolved in methylene chloride (100 mL) and then washed with water (50 mL). The aqueous layer was basified with KOH pellets and back extracted with methylene chloride (2×50 mL). The combined organic layer after evaporation afforded a yellow solid which was dissolved in 6N HCl (60 mL) at 0° C. and washed with methylene chloride (3×60 mL). The solution was basified with KOH pellets (pH 10) and extracted with methylene chloride (3×100 mL). The combined organic phase was dried (Na2SO4) and concentrated to provide 272 (1.8 g). Data for 272: 1HNMR (300 MHz, CDCl3): δ 7.95 (dd, J=2, 8 Hz, 1H), 7.88 (dd, J=3, 14 Hz, 1H), 6.72 (t,J=9 Hz, 1H), 3.10 (s, 6H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
FC1C=C([N+:9]([O-:11])=[O:10])C=CC=1F.C[NH:13][CH3:14].CCN([CH:21]([CH3:23])[CH3:22])C(C)C.[C:24](OCC)(=O)[CH3:25]>Cl>[N+:9]([NH:13][C:14]1[CH:22]=[CH:21][CH:23]=[CH:25][CH:24]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
CNC
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methylene chloride (100 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with methylene chloride (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer after evaporation
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid which
WASH
Type
WASH
Details
washed with methylene chloride (3×60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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